molecular formula C21H25N3O6S B12473529 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No.: B12473529
M. Wt: 447.5 g/mol
InChI Key: QMJOQUZWQJYZHU-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an azepane ring, a methoxy group, and a nitrophenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the azepane ring and the methoxy and nitrophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and nitro compounds. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride in ethanol are typical reducing conditions.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and nitrophenyl group can form hydrogen bonds and hydrophobic interactions with target molecules, leading to inhibition or activation of specific biological pathways. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share a similar sulfonamide structure but differ in the substituents attached to the benzene ring.

    Indole derivatives: These compounds have a different core structure but can exhibit similar biological activities due to the presence of functional groups like nitro or methoxy groups.

    Quinoline derivatives: These compounds also have a heterocyclic structure and are used in similar applications, such as drug development and material science.

Uniqueness

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C21H25N3O6S/c1-15-18(8-7-9-19(15)24(26)27)22-31(28,29)16-10-11-20(30-2)17(14-16)21(25)23-12-5-3-4-6-13-23/h7-11,14,22H,3-6,12-13H2,1-2H3

InChI Key

QMJOQUZWQJYZHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3

Origin of Product

United States

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